![molecular formula C13H13BrF3N3O3 B070471 N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt CAS No. 177966-70-0](/img/structure/B70471.png)
N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt
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Overview
Description
N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Amidation: The brominated indole is then reacted with (S)-2-amino-propanamide under suitable conditions to form the desired product.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the amide product with trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Enzyme Substrate
N-(5-Bromo-3-indoxyl)-L-alaninamide serves as a substrate for specific enzymes, particularly in the study of enzyme kinetics and mechanisms. It is utilized in assays where the enzymatic conversion can be monitored through colorimetric changes, making it valuable for biochemical research.
Diagnostic Applications
The compound is employed in diagnostic kits for detecting enzyme activities related to certain diseases. Its ability to produce colorimetric changes upon enzymatic reaction makes it suitable for use in assays that require visual confirmation of enzyme activity.
Pharmaceutical Development
Due to its structural characteristics, N-(5-Bromo-3-indoxyl)-L-alaninamide has potential applications in drug development. It can be modified to enhance its biological activity or reduce toxicity, thereby contributing to the design of new therapeutic agents.
Case Study 1: Enzyme Activity Assay
In a study examining the activity of β-galactosidase, N-(5-Bromo-3-indoxyl)-L-alaninamide was used as a substrate. The reaction produced a blue product upon cleavage by the enzyme, allowing for quantitative measurement of enzyme activity. This method demonstrated high sensitivity and specificity, confirming the compound's utility in enzymology.
Case Study 2: Drug Formulation
Research focusing on the formulation of anti-cancer drugs highlighted the potential of modifying N-(5-Bromo-3-indoxyl)-L-alaninamide to create prodrugs that enhance bioavailability. The trifluoroacetate salt form showed improved solubility profiles compared to other derivatives, suggesting a pathway for developing more effective cancer therapies.
Mechanism of Action
The mechanism of action of N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((5-Chloro-1H-indol-3-yl)amino)propanamide
- (S)-2-((5-Fluoro-1H-indol-3-yl)amino)propanamide
- (S)-2-((5-Methyl-1H-indol-3-yl)amino)propanamide
Uniqueness
N-(5-Bromo-3-indoxyl)-L-alaninamide, trifluoroacetate salt is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The trifluoroacetate salt form may also enhance its solubility and stability compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-[(5-bromo-1H-indol-3-yl)amino]propanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O.C2HF3O2/c1-6(11(13)16)15-10-5-14-9-3-2-7(12)4-8(9)10;3-2(4,5)1(6)7/h2-6,14-15H,1H3,(H2,13,16);(H,6,7)/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGXBSXBFGOEHP-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CNC2=C1C=C(C=C2)Br.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-70-0 |
Source
|
Record name | N-(5-Bromo-3-indolyl)-L-alaninamide trifluoroacetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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